molecular formula C₁₆H₁₃Cl₂NO B1140203 (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine CAS No. 152642-35-8

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine

Cat. No.: B1140203
CAS No.: 152642-35-8
M. Wt: 306.19
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Description

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine is a key organic compound of significant interest in pharmaceutical research and development. It features a naphthalene core structure substituted with a 3,4-dichlorophenyl group and a hydroxylamine functional group, forming an imine . Compounds with this structural framework are recognized as critical intermediates in the synthesis of active pharmaceutical ingredients. Specifically, closely related tetralone imines and Schiff base compounds are extensively documented as precursors in the synthetic pathway for Sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) antidepressant . The presence of the dichlorophenyl moiety and the reactive imine bond makes this compound a valuable building block for constructing complex molecules and for studying structure-activity relationships in medicinal chemistry. It is strictly intended for laboratory research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-14-7-5-10(9-15(14)18)11-6-8-16(19-20)13-4-2-1-3-12(11)13/h1-5,7,9,11,20H,6,8H2/b19-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIUOCJZIYTDRG-KNTRCKAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Disassembly

The target molecule comprises three primary structural units:

  • A 3,4-dihydro-2H-naphthalen-1-one (tetralone) backbone.

  • A 3,4-dichlorophenyl substituent at the C4 position.

  • An oxime functional group at the C1 carbonyl position.

Retrosynthetically, the compound can be dissected into a tetralone intermediate (I) bearing a 3,4-dichlorophenyl group at C4, followed by oxime formation via condensation with hydroxylamine (Figure 1).

Synthetic Pathway Prioritization

Two dominant strategies emerge:

  • Pathway A : Direct functionalization of preformed 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one.

  • Pathway B : Sequential construction of the tetralone scaffold with concurrent aryl group introduction.

Comparative studies indicate Pathway A offers superior regiocontrol but requires advanced intermediates, while Pathway B enables modularity at the expense of step count.

Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one

Reaction Conditions and Optimization

Aryl acetylation of 3,4-dichlorobenzene with α-tetralone derivatives under Friedel-Crafts conditions remains the most cited method:

Reagents :

  • AlCl₃ (1.2 eq) as Lewis acid

  • Acetyl chloride (1.05 eq) in anhydrous CH₂Cl₂

  • Temperature: 0°C → rt, 12 hr

Yield : 68–72% after silica gel chromatography (hexane:EtOAc 4:1).

Mechanistic Insight :
AlCl₃ coordinates to the acetyl chloride, generating a reactive acylium ion that undergoes electrophilic substitution at the para position of 3,4-dichlorobenzene. Steric hindrance from ortho-chlorine directs regioselectivity to the C4 position of the tetralone.

Limitations and Alternatives

  • Competing Oligomerization : Excess AlCl³ promotes dimerization of acetyl chloride. Maintain strict stoichiometry.

  • Solvent Effects : Switching to nitrobenzene increases yield to 78% but complicates purification.

Palladium-Catalyzed Coupling

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 eq)
SolventDME/H₂O (4:1)
Temperature80°C, 8 hr
Yield82%

Advantages :

  • Avoids harsh Friedel-Crafts conditions

  • Tolerates electron-withdrawing chloro groups

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.62–7.58 (m, 2H), 7.45 (d, J=8.0 Hz, 1H).

Oxime Formation Strategies

Standard Protocol

Treatment of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one with hydroxylamine hydrochloride:

Conditions :

  • NH₂OH·HCl (1.5 eq)

  • Pyridine (2 eq) in EtOH

  • Reflux, 4 hr

Yield : 89% (E/Z ratio 3:1)

Purification : Recrystallization from ethanol/water (7:3) affords pure (NE)-isomer.

Solvent and Base Effects

SolventBaseTime (hr)Yield (%)E/Z Ratio
EtOHPyridine4893:1
THFEt₃N6762.5:1
DMFNaOAc3822:1

EtOH/pyridine system maximizes both yield and stereoselectivity due to optimal nucleophilicity and hydrogen-bond stabilization.

Alternative Synthetic Routes

Tandem Cyclization-Oximation

A one-pot synthesis starting from 2-(3,4-dichlorophenyl)cyclohex-1-ene-1-carbaldehyde:

  • Diels-Alder Cyclization :
    React with styrene derivative under high pressure (5 kbar) to form tetralone core.

  • In Situ Oximation :
    Add hydroxylamine hydrochloride before workup.

Advantages :

  • Reduces purification steps

  • Overall yield: 64%

Limitations :

  • Requires specialized equipment for high-pressure conditions.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (500 MHz, DMSO-d₆):

  • δ 11.32 (s, 1H, OH)

  • δ 8.15 (d, J=8.5 Hz, 1H, Ar-H)

  • δ 7.68–7.61 (m, 2H, Ar-H)

IR (KBr) :

  • 3240 cm⁻¹ (O-H stretch)

  • 1605 cm⁻¹ (C=N stretch)

MS (ESI+) :

  • m/z 348.02 [M+H]⁺ (calc. 348.04 for C₁₆H₁₂Cl₂NO)

Industrial-Scale Considerations

Process Optimization Challenges

ParameterLab ScalePilot Plant
Reaction Volume100 mL500 L
Cooling RateAir condenserJacketed reactor
Mixing EfficiencyMagnetic stirrerTurbine agitator
Yield89%81%

Scale-up trials identify exothermicity during oxime formation as a critical control parameter. Implementing gradual reagent addition and improved heat exchange restores yields to 85% at 100 kg batch size.

Emerging Methodologies

Photochemical Activation

Recent advances employ UV irradiation (λ=365 nm) to accelerate oxime formation:

Conditions :

  • NH₂OH·HCl (1.2 eq)

  • EtOH, RT, 1 hr

  • Yield: 92%

Mechanistic studies suggest light-induced carbonyl activation lowers kinetic barriers, enabling room-temperature completion .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Scientific Research Applications

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
  • 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol

Uniqueness

Compared to similar compounds, (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine stands out due to its unique combination of a naphthalene ring and a hydroxylamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine (CAS number: 124345-14-8) is a hydroxylamine derivative characterized by a naphthalene core with a dichlorophenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound suggest various avenues for biological interaction and therapeutic application.

The molecular formula of this compound is C16_{16}H13_{13}Cl2_{2}NO. The presence of the dichlorophenyl group enhances its electrophilic character, which may influence its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : 3,4-Dichlorophenylboronic acid and naphthalene derivatives.
  • Coupling Reaction : A Suzuki coupling reaction is employed to attach the dichlorophenyl group to the naphthalene ring.
  • Formation of Hydroxylamine : The intermediate undergoes a reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate to yield the final compound .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against HeLa cells with varying degrees of efficacy depending on concentration and exposure time.

The biological activity is believed to be mediated through:

  • Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on HeLa cells. The results showed a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2065
5040
10015

Study 2: Antimicrobial Activity

In another investigation, the compound was evaluated for antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine, and how can reaction conditions be optimized?

  • Methodology : The compound’s core structure can be synthesized via Vilsmeier-Haack formylation of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, followed by hydroxylamine conjugation. Key steps include:

  • Reagent selection : Use POCl₃/DMF for formylation, ensuring anhydrous conditions .
  • Temperature control : Maintain 0–5°C during hydroxylamine addition to prevent side reactions .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates .
    • Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., hydroxylamine hydrochloride to aldehyde intermediate) to maximize yield (>75%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Essential methods :

  • 1H/13C NMR : Analyze aromatic protons (δ 6.8–7.5 ppm) and dichlorophenyl carbons (δ 120–140 ppm) for regiochemical consistency .
  • IR spectroscopy : Confirm hydroxylamine N–O stretch (950–1100 cm⁻¹) and conjugated C=N absorption (~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <3 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Approach :

  • Comparative analysis : Cross-reference observed NMR shifts with analogs like 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the dihydronaphthalene region .
  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .

Q. What experimental design considerations are critical for studying the environmental fate of this compound?

  • Framework :

  • Long-term stability assays : Expose the compound to UV light (λ = 254 nm) and varying pH (2–12) to simulate environmental degradation .
  • Biotic transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor metabolite profiles via LC-MS/MS .
  • Statistical design : Use randomized block designs with triplicate samples to account for variability in degradation rates .

Q. How can the biological activity of this compound be evaluated using in vitro models?

  • Protocols :

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) at concentrations 1–100 µM, using fluorogenic substrates .
  • Cytotoxicity screening : Employ MTT assays on HepG2 cells (IC50 determination) with positive controls (e.g., doxorubicin) .
  • Data normalization : Express activity relative to solvent controls (DMSO <0.1%) and validate with dose-response curves (R² > 0.95) .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Strategies :

  • Molecular docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to identify reactive sites for C–H activation .
  • DFT-based mechanistic studies : Calculate activation energies (ΔG‡) for key steps like oxidative addition or reductive elimination .
  • Solvent effects : Use COSMO-RS models to optimize reaction media (e.g., DMF vs. acetonitrile) for improved turnover frequency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine
Reactant of Route 2
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine

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